2-Bromo-5-chloro-7-fluoro-1H-benzimidazole
Overview
Description
2-Bromo-5-chloro-7-fluoro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method involves the reaction of 2-bromo-5-chloro-7-fluoroaniline with formic acid under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-7-fluoro-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.
Electrophilic substitution: Reagents such as nitric acid, sulfuric acid, or chlorosulfonic acid can be used under acidic conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazole derivatives with different functional groups.
Electrophilic substitution: Nitro or sulfonyl derivatives of benzimidazole.
Oxidation and reduction: Oxidized or reduced forms of benzimidazole with altered electronic properties.
Scientific Research Applications
2-Bromo-5-chloro-7-fluoro-1H-benzimidazole has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Chemical biology: The compound can be used as a probe to study biological processes and molecular interactions.
Material science: It can be incorporated into polymers and materials with specific electronic or optical properties.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-1H-benzimidazole
- 2-Bromo-7-fluoro-1H-benzimidazole
- 5-Chloro-7-fluoro-1H-benzimidazole
Uniqueness
2-Bromo-5-chloro-7-fluoro-1H-benzimidazole is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) in its structure. This unique combination of substituents can impart distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
2-bromo-6-chloro-4-fluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXBCFHGTWKOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.